molecular formula CHN3O B1258356 Nitrosocyanamide CAS No. 62132-81-4

Nitrosocyanamide

Cat. No.: B1258356
CAS No.: 62132-81-4
M. Wt: 71.039 g/mol
InChI Key: DNTNFPKCZOOOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrosocyanamide, also known as this compound, is a useful research compound. Its molecular formula is CHN3O and its molecular weight is 71.039 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

nitrosocyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHN3O/c2-1-3-4-5/h(H,3,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTNFPKCZOOOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)NN=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.039 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62132-81-4
Record name Nitrosocyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062132814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NITROSOCYANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P00LQ86UFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Scientific Research Applications

  • Carcinogenicity Studies
    • Nitrosocyanamide has been extensively studied for its carcinogenic effects in laboratory animals. A notable study involved administering this compound to MRC Wistar rats, which resulted in a significant incidence of tumors, including those in the nasal cavity and reticuloendothelial system .
  • DNA Interaction Studies
    • Research has demonstrated that nitrosamines, including this compound, can form DNA adducts that are pivotal in the carcinogenesis process. These interactions lead to mutations that may initiate cancer development . The electrophilic nature of this compound facilitates its reaction with DNA, resulting in various adducts that can disrupt normal cellular functions.
  • Mutagenicity Testing
    • This compound has been utilized in mutagenicity assays, such as the Salmonella reverse mutation test. It has shown positive results, indicating its potential to induce mutations without metabolic activation . This property is crucial for understanding the mechanisms through which nitrosamines contribute to cancer.
  • Toxicological Assessments
    • The compound has been included in toxicological assessments to evaluate its effects on different biological systems. Studies have indicated that exposure to this compound can lead to chromosomal aberrations and other genetic damages in mammalian cells .

Table 1: Carcinogenic Effects of this compound in Animal Studies

Study ReferenceAnimal ModelDose (ppm)Tumor Types InducedIncidence (%)
MRC Wistar Rats200Nasal cavity tumors36
MRC Wistar Rats100Tumors in reticuloendothelial system50
Various ModelsVariesHepatocellular carcinomasUp to 96

Table 2: DNA Adduct Formation from this compound

Adduct TypeFormation MechanismBiological Impact
O6-methylguanineAlkylation of guanine basesMisreading during DNA replication
N7-methylguanineElectrophilic attackPotentially leads to mutations

Case Studies

  • Chronic Exposure Studies
    • In a chronic exposure study, rats were given this compound through drinking water over an extended period. The results indicated a high incidence of gastrointestinal tumors, emphasizing the compound's potential as a carcinogen .
  • Mechanistic Studies
    • Another study focused on the metabolic pathways of this compound and its interaction with cytochrome P450 enzymes. This research highlighted how metabolic activation leads to the formation of reactive intermediates capable of damaging DNA, thus contributing to its carcinogenic profile .
  • Comparative Analysis with Other Nitrosamines
    • Comparative studies with other nitrosamines revealed that while this compound shares similarities with compounds like N-nitrosoethylurea, it exhibits unique patterns of tumor induction and DNA adduct formation, suggesting distinct mechanisms underlying its carcinogenicity .

Preparation Methods

Tert-Butyl Nitrite (TBN)-Mediated Nitrosation

TBN has emerged as a versatile nitrosating agent under solvent-free, acid-free conditions. For example, N-methylcyanamide (CH₃–NH–C≡N) could undergo nitrosation with TBN at 60–80°C, yielding N-nitroso-N-methylcyanamide (CH₃–N(NO)–C≡N). This method avoids acidic conditions that might hydrolyse the cyanamide group. Key advantages include:

  • Broad functional group tolerance : Acid-labile groups (e.g., Boc, TBDMS) remain intact.
  • High yields : Reported nitrosamine yields exceed 90% under optimised conditions.

Nitric Oxide (NO) Under Pressure

Patent US3090786A demonstrates nitroso group incorporation via NO gas under superatmospheric pressure. Applying this to N-ethylcyanamide (C₂H₅–NH–C≡N) in hexane at 100°C and 390 psi NO pressure could yield N-nitroso-N-ethylcyanamide. This method’s scalability is proven for aromatic nitrosamines, achieving 98% yield in 18 hours.

Table 1 : Comparative Nitrosation Methods for Cyanamide Derivatives

Method Reagent Conditions Yield (Reported Analogues) Limitations
TBN nitrosation TBN Solvent-free, 60–80°C 85–95% Requires secondary amine
NO gas NO 100°C, 390 psi, 18 hrs 88–98% High-pressure equipment

Condensation Reactions with Nitroso Intermediates

An alternative route involves coupling pre-formed nitroso compounds with cyanamide or its derivatives. For instance, nitrosobenzene (C₆H₅–NO) could react with cyanamide in the presence of a base, though this remains speculative.

Photochemical Generation of Nitroso Species

Recent advances in continuous flow photochemistry enable efficient nitrosoarene synthesis. Adapting this to aliphatic systems, tert-butyl nitrite (TBN) and cyanamide derivatives in a flow reactor at 365 nm irradiation could generate nitrosocyanamide. Flow systems enhance safety and reproducibility, critical for handling unstable intermediates.

Acid-Catalysed Condensation

Under acidic conditions, nitrosyl chloride (NOCl) might react with cyanamide, though competing hydrolysis of the cyanamide group (–C≡N → –COOH) is a concern. Controlled pH (pH 3–5) and low temperatures (0–5°C) could mitigate this, as demonstrated in nitrosamine syntheses.

Oxidation and Functional Group Interconversion

Oxidation of Cyanamide Hydrazines

Hydrazine derivatives of cyanamide (e.g., NH₂–NH–C≡N) could undergo oxidation with peroxytrifluoroacetic acid or nitric acid to install the nitroso group. For example:
$$
\text{NH}2\text{–NH–C≡N} \xrightarrow{\text{HNO}3} \text{NH}2\text{–N(NO)–C≡N} + \text{H}2\text{O}
$$
This mirrors the oxidation of N-nitrosamines to nitramines, though regioselectivity must be controlled.

Nitro-Cyanamide Reduction

Reducing nitro-cyanamide (NH₂–C≡N–NO₂) with catalysts like Pd/C under H₂ atmosphere could yield this compound:
$$
\text{NH}2\text{–C≡N–NO}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{NH}2\text{–C≡N–NO} + \text{H}_2\text{O}
$$
This pathway remains untested but aligns with known nitro group reductions.

Gas-Phase Radical Recombination

In interstellar environments, cyanamide forms via radical reactions. Analogously, gas-phase recombination of ·NH₂ and ·C≡N–NO radicals could synthesise this compound. While industrially impractical, this route highlights potential astrochemical origins.

Table 2 : Energy Barriers for Radical Recombination (Theoretical)

Radical Pair Energy Barrier (kcal/mol) Product Stability
·NH₂ + ·C≡N–NO ~15 Moderate
·CH₃ + ·C≡N–NO ~20 Low

Q & A

Q. What laboratory protocols are recommended for synthesizing nitrosocyanamide while minimizing unintended byproducts?

this compound synthesis typically involves nitrosation reactions under controlled acidic conditions. To minimize byproducts:

  • Use stoichiometric control of nitrosating agents (e.g., nitrous acid) to avoid over-nitrosation.
  • Maintain low temperatures (0–5°C) to reduce thermal decomposition risks.
  • Monitor reaction progress via HPLC or UV-Vis spectroscopy to detect intermediates like cyanamide or nitrosamine precursors .
  • Implement inert gas purging (e.g., nitrogen) to prevent oxidation side reactions.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

  • Accelerated degradation testing : Expose the compound to extreme pH (1–13) and temperatures (25–60°C) and quantify degradation products via LC-MS.
  • Kinetic modeling : Calculate degradation rate constants (e.g., Arrhenius equation) to predict shelf-life under standard storage conditions .
  • Structural analysis : Use FTIR or NMR to identify decomposition pathways (e.g., denitrosation or hydrolysis).

Q. Table 1: Example Stability Data for this compound

ConditionDegradation Rate (k, h⁻¹)Major Byproduct
pH 3, 25°C0.002Cyanamide
pH 7, 40°C0.015Ammonia + CO₂
pH 10, 60°C0.12Nitrous oxide (N₂O)

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenic potential be reconciled in toxicological studies?

Contradictions often arise from:

  • Dose-response variability : Low-dose chronic exposure may not align with high-dose acute studies. Use probabilistic risk assessment models to extrapolate outcomes .
  • Matrix effects : Presence of co-formulants (e.g., excipients) in drug formulations may alter bioavailability. Conduct comparative studies using pure vs. formulated this compound .
  • Species-specific metabolism : Rodent models may overpredict human risk. Integrate in vitro human hepatocyte assays to validate findings .

Q. What analytical challenges arise in detecting trace this compound impurities in active pharmaceutical ingredients (APIs)?

Key challenges include:

  • Sensitivity : Regulatory limits for nitrosamines (e.g., EMA’s AI limit of 18 ng/day) require detection methods with sub-ppb sensitivity. Use GC-MS with headspace analysis or LC-HRMS for quantification .
  • Matrix interference : Co-eluting compounds in APIs may mask this compound signals. Optimize sample preparation (e.g., solid-phase extraction) and employ tandem mass spectrometry (MS/MS) .
  • Method validation : Ensure compliance with ICH Q2(R1) guidelines for precision, accuracy, and robustness .

Q. How should researchers design studies to address regulatory requirements for this compound in drug formulations?

  • Risk assessment frameworks : Follow EMA’s stepwise approach: (1) Risk evaluation (identify nitrosamine precursors in synthesis pathways), (2) Confirmatory testing (validate absence via LC-HRMS), and (3) Control strategies (modify synthesis routes to eliminate nitrosating agents) .
  • Documentation : Include structural rationale for this compound’s reactivity and stability in regulatory submissions, referencing literature on analogous nitrosamines .

Q. Table 2: Key Regulatory Guidelines for this compound

AgencyFocus AreaRequirementReference
EMAImpurity ControlAI ≤ 18 ng/day; confirmatory testing
FDAAnalytical ValidationGC-MS/MS or LC-HRMS with LOQ ≤ 1 ppb
ICHMethod RobustnessCompliance with Q2(R1) for precision (±15%)

Methodological Guidance

Q. What strategies optimize the reproducibility of this compound-related experiments?

  • Standardized protocols : Predefine reaction conditions (e.g., molar ratios, pH) and document deviations.
  • Blinded analysis : Assign independent teams for synthesis and quantification to reduce bias .
  • Data triangulation : Cross-validate results using multiple analytical techniques (e.g., NMR + LC-MS) .

Q. How can researchers structure grant proposals to investigate this compound’s mechanistic pathways?

  • Hypothesis-driven aims : Example: “Elucidate the role of this compound in free radical-mediated DNA alkylation using in vitro models.”
  • Innovation emphasis : Highlight gaps in existing literature (e.g., limited data on metabolic pathways) and propose novel methodologies (e.g., CRISPR-Cas9 gene editing to study mutagenicity) .
  • Budget justification : Allocate funds for high-resolution mass spectrometry and in vivo toxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.